
N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate
Übersicht
Beschreibung
N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Copper Corrosion Inhibition: N-NEDHME has been shown to act as an effective corrosion inhibitor for copper in acidic media. Its efficiency increases with concentration but decreases with rising temperature. The adsorption process follows the Langmuir isotherm model, indicating its potential in protecting copper surfaces in corrosive environments (Zarrouk et al., 2012).
Analytical Chemistry
Glucose Detection in Brain Microdialysates
N-NEDHME was utilized as a matrix for measuring glucose levels in rat brain microdialysates using matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). It provided a low detection limit for glucose in high ionic strength solutions, demonstrating its utility in sensitive detection of small molecules like glucose and amino acids (Rui Chen et al., 2012).
Nitrite Detection in Water Samples
N-NEDHME was successfully grafted onto cellulose and implemented in a paper-based device for ultrasensitive nitrite detection. This device showed excellent efficiency across diverse environmental conditions, highlighting its potential for environmental monitoring (Mako et al., 2020).
Tryptophan Determination in Resolution Processes
A method using N-NEDHME for determining tryptophan in resolution processes showed that it is suitable for detecting tryptophan with minimal interference from other substances, indicating its utility in biochemical analyses (Fei, 2005).
Spectroscopy
Charge-Transfer Complex Characterization
Studies have used positron annihilation lifetime technique to assess the interactions between N-NEDHME and various acceptors, characterizing the structure and electronic configuration of charge-transfer complexes. This highlights its role in understanding molecular interactions and electronic properties (Refat et al., 2014).
Fluorescence in Platinum Complexes
N-NEDHME has been synthesized and characterized in dichloroplatinum(II) complexes, where its fluorescence properties were studied, demonstrating its potential in the development of luminescent materials (Kunkely & Vogler, 2002).
Environmental Monitoring
- Naphthalene Detection in Water: A study reported the fabrication of an electrode using N-NEDHME for the electrochemical detection of naphthalene in water samples. This application is crucial for environmental monitoring and pollutant detection (Comnea-Stancu et al., 2022).
Eigenschaften
IUPAC Name |
methanol;N'-naphthalen-1-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.CH4O/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;1-2/h1-7,14H,8-9,13H2;2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRQOBADXLOCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.C1=CC=C2C(=C1)C=CC=C2NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B8237133.png)
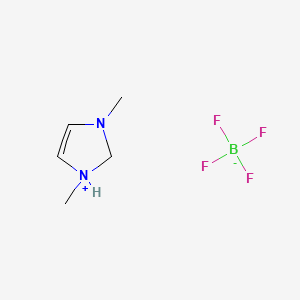

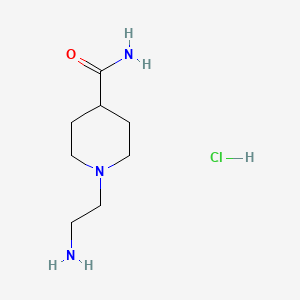
![3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B8237158.png)
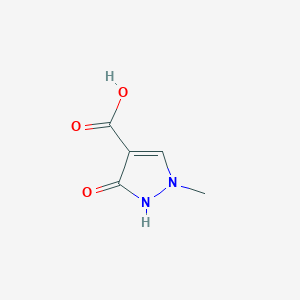
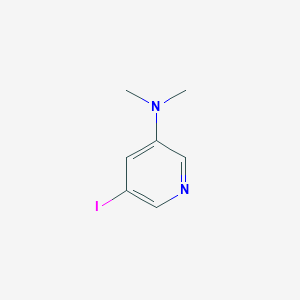
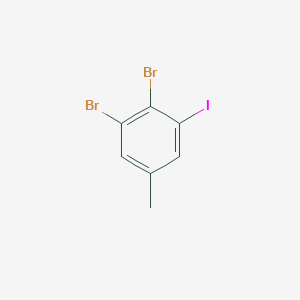
![2-[(2S)-3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol](/img/structure/B8237181.png)


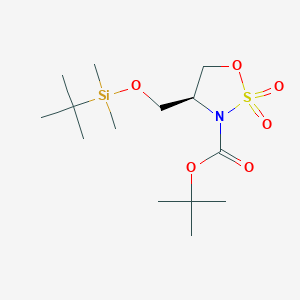
![4-Nitrobenzyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B8237240.png)
![Pyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 3-ethyl 5-[(4-nitrophenyl)methyl] ester](/img/structure/B8237242.png)